molecular formula C7H3BrF2O B1524125 2-Bromo-3,6-difluorobenzaldehyde CAS No. 934987-26-5

2-Bromo-3,6-difluorobenzaldehyde

Cat. No. B1524125
M. Wt: 221 g/mol
InChI Key: PQXMBFZKKQNHBA-UHFFFAOYSA-N
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Description

2-Bromo-3,6-difluorobenzaldehyde is a chemical compound used as an organic chemical synthesis intermediate . It is a solid or semi-solid or liquid or lump substance .


Synthesis Analysis

The synthesis of 2-Bromo-3,6-difluorobenzaldehyde involves several steps. For instance, one method involves adding 2 M lithium diisopropylamide with stirring at -70° C to a solution of 1-bromo-3,5-difluorobenzene in dried tetrahydrofuran . After 30 minutes, N-formylpiperidine is added dropwise at this temperature .


Molecular Structure Analysis

The molecular formula of 2-Bromo-3,6-difluorobenzaldehyde is C7H3BrF2O . The InChI code is 1S/C7H3BrF2O/c8-7-4(3-11)5(9)1-2-6(7)10/h1-3H .


Physical And Chemical Properties Analysis

2-Bromo-3,6-difluorobenzaldehyde appears as a solid or semi-solid or liquid or lump . Its melting point is 49-51℃ . The compound is sensitive to air .

Scientific Research Applications

Synthetic Applications in Palladium-Catalyzed Cross-Coupling

2-Bromo-cyclohexenecarbaldehyde and 2-bromobenzaldehyde have been instrumental in constructing compounds with potential biological, medicinal, and material applications. Their usage under palladium-catalyzed conditions has seen significant advancements over the past decade, particularly in bromovinyl aldehyde chemistry (Ghosh & Ray, 2017).

Application in Friedländer Synthesis

The Friedländer approach using 3-bromobenzaldehyde has been employed to synthesize bidentate and tridentate 6-bromoquinoline derivatives. These have applications in dimerizing with Ni(0) to form biquinolines or creating 6-alkynyl derivatives. Notably, 6,6'-biquinolines exhibit a high emission quantum yield, indicating potential in optical applications (Hu, Zhang, & Thummel, 2003).

Role in the Synthesis of 1-Aryl-1H-Indazoles

2-Bromobenzaldehydes react with arylhydrazines to produce 1-aryl-1H-indazoles, demonstrating their utility in synthesizing nitrogen-containing heterocycles. These reactions, facilitated by palladium catalysts and phosphorus chelating ligands, yield compounds with potential applications in pharmaceuticals and agrochemicals (Cho et al., 2004).

Bromine Substitution and Nonlinear Optical Properties

Studies on bromine-substituted compounds like 2,3-dimethoxybenzaldehyde have revealed that bromine substitution enhances nonlinear third-order susceptibility, indicating potential applications in nonlinear optical (NLO) materials (Aguiar et al., 2022).

Use in Metal-Catalyzed Synthesis

The utility of 2-bromobenzaldehydes in metal-catalyzed synthesis has been demonstrated in various studies. For instance, palladium-catalyzed reactions of 2-bromobenzaldehydes with primary amines have yielded isoindolin-1-ones, compounds with significance in organic and medicinal chemistry (Cho et al., 1997).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, 5-bromo-2-hydroxybenzaldehyde derivatives have been used as ligands for preconcentrating trace amounts of copper(II) ions in water samples. This application is crucial for the detection and analysis of heavy metal ions in environmental samples (Fathi & Yaftian, 2009).

Safety And Hazards

2-Bromo-3,6-difluorobenzaldehyde is classified under GHS07 for safety . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

2-bromo-3,6-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2O/c8-7-4(3-11)5(9)1-2-6(7)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXMBFZKKQNHBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C=O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679271
Record name 2-Bromo-3,6-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3,6-difluorobenzaldehyde

CAS RN

934987-26-5
Record name 2-Bromo-3,6-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-3,6-difluorobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To solution of diisopropylamine (13.29 mL, 93 mmol) in THF (300 mL) at −78° C., was added n-butyllithium (34.2 mL of 2.5M in hexanes, 85 mmol), dropwise over 10 mins. The mixture was stirred at −78° C. for 15 mins and then 2-bromo-1,4-difluorobenzene (15 g, 78 mmol) in THF (100 mL) was added dropwise over 15 mins maintaining the temperature below −65° C. After stirring for 1 hr at −78° C., N,N-dimethylformamide (6.62 mL, 85 mmol) was added via syringe. The mixture was stirred at −78° C. for 30 mins and then quenched with sat. NH4Cl solution and the mixture was allowed to reach room temperature. The product was extracted into ether and the extracts were dried (Na2SO4) and evaporated. Chromatography (silica, 0-100% dichloromethane in hexane) gave the title compound (D14) as a yellow solid (12.73 g)
Quantity
13.29 mL
Type
reactant
Reaction Step One
Quantity
34.2 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
6.62 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
PM Wehn, JP Rizzi, DD Dixon, JA Grina… - Journal of medicinal …, 2018 - ACS Publications
HIF-2α, a member of the HIF family of transcription factors, is a key oncogenic driver in cancers such as clear cell renal cell carcinoma (ccRCC). A signature feature of these cancers is …
Number of citations: 65 pubs.acs.org
L Vaghi, A Sanzone, M Sassi, S Pagani, A Papagni… - …, 2018 - thieme-connect.com
Fluorinated unsymmetrical acridines are efficiently prepared by means of a tandem micellar Buchwald–Hartwig amination followed by an acid-promoted cyclization. The overall process …
Number of citations: 19 www.thieme-connect.com

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